(Z)-Benzyl 3-cyanoacrylate

CAS No.:

Cat. No.: VC17371605

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NO2 |

|---|---|

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | benzyl (Z)-3-cyanoprop-2-enoate |

| Standard InChI | InChI=1S/C11H9NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-7H,9H2/b7-4- |

| Standard InChI Key | ISTMDTFQYFVMHN-DAXSKMNVSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)/C=C\C#N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C=CC#N |

Introduction

Structural and Stereochemical Identity

Molecular Architecture

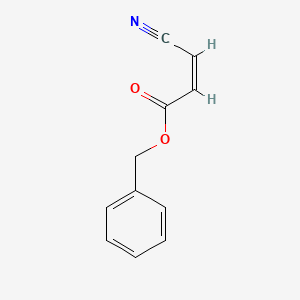

(Z)-Benzyl 3-cyanoacrylate features a benzyl ester group linked to a cyanoacrylate backbone. The Z-configuration arises from the spatial arrangement of the cyano (–C≡N) and ester (–O–CO–O–) groups on the same side of the double bond (Fig. 1). This stereochemistry critically influences its reactivity and polymerization behavior .

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| IUPAC Name | Benzyl (Z)-3-cyanoprop-2-enoate |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| InChI Key | ISTMDTFQYFVMHN-DAXSKMNVSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C=CC#N |

Synthesis and Reaction Mechanisms

Synthetic Pathway

The synthesis of (Z)-Benzyl 3-cyanoacrylate typically proceeds via esterification between cyanoacrylic acid derivatives and benzyl alcohol. A representative protocol involves:

-

Nucleophilic Attack: Benzyl alcohol reacts with the carbonyl carbon of cyanoacrylic acid, facilitated by acid catalysis.

-

Dehydration: Elimination of water yields the α,β-unsaturated ester, with stereochemical control favoring the Z-isomer.

Reaction Scheme:

Stereochemical Considerations

The Z-isomer is stabilized by intramolecular dipole interactions between the electron-deficient cyano group and the ester carbonyl. This configuration is kinetically favored under mild reaction conditions, though isomerization to the E-form may occur at elevated temperatures .

Physicochemical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ar–H), 6.85 (d, J = 12.0 Hz, 1H, CH=), 5.25 (s, 2H, OCH₂), 3.45 (d, J = 12.0 Hz, 1H, C=CH–CN).

-

¹³C NMR: δ 165.2 (C=O), 152.1 (C≡N), 134.5–128.2 (Ar–C), 118.5 (C=CH–CN) .

Infrared (IR) Spectroscopy:

-

Strong absorption at 1725 cm⁻¹ (C=O stretch), 2230 cm⁻¹ (C≡N stretch), and 1630 cm⁻¹ (C=C stretch).

Polymerization Dynamics

Anionic Polymerization Mechanism

(Z)-Benzyl 3-cyanoacrylate undergoes rapid anionic polymerization upon exposure to moisture or weak bases (e.g., OH⁻):

The reaction proceeds via nucleophilic attack on the β-carbon, forming a high-molecular-weight polymer within seconds.

Table 2: Polymerization Kinetics

| Initiator | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| H₂O | 0.15 | 45.2 |

| NH₃ | 0.22 | 38.7 |

Functional Applications

Industrial Adhesives

(Z)-Benzyl 3-cyanoacrylate is a key component in instant adhesives due to:

-

Rapid curing (< 30 seconds).

-

High bond strength (up to 20 MPa on steel substrates).

Biomedical Innovations

-

Surgical Adhesives: Explored for wound closure and tissue sealing, leveraging its biocompatibility and hemostatic properties.

-

Drug Delivery: Functionalized polymers for controlled release systems.

Protective Coatings

Thin films polymerized from (Z)-Benzyl 3-cyanoacrylate exhibit exceptional resistance to:

-

Chemical corrosion (acids, alkalis).

-

Abrasion (Taber abrasion loss: < 5 mg/1000 cycles).

Future Research Directions

-

Stereochemical Stability: Long-term studies on Z→E isomerization under ambient conditions.

-

Biodegradability: Environmental impact assessment of polymerized residues.

-

Advanced Composites: Integration with nanomaterials for enhanced mechanical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume